molecular formula C15H12O3 B191497 4'-Hydroxyflavanone CAS No. 6515-37-3

4'-Hydroxyflavanone

Cat. No. B191497
CAS RN: 6515-37-3
M. Wt: 240.25 g/mol
InChI Key: ZLHVIYHWWQYJID-UHFFFAOYSA-N
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Description

4’-Hydroxyflavanone belongs to the class of organic compounds known as flavanones . These compounds contain a flavan-3-one moiety, characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 . It is a synthetic analogue of flavanone and has potential for hepatic steatosis and dyslipidemia research .


Synthesis Analysis

The synthesis of flavanone and 6-hydroxyflavanone was carried out and identified by H and C NMR . Details concerning the thermal behavior were evaluated by thermogravimetry under oxygen and nitrogen purge gases . Additionally, the kinetic studies were evaluated from several heating rates (5, 10, and 20 °C min −1) and sample mass of 2 mg in open crucibles .


Molecular Structure Analysis

The molecular formula of 4’-Hydroxyflavanone is C15H12O3 . The average mass is 240.254 Da and the monoisotopic mass is 240.078644 Da .

Scientific Research Applications

Cosmetic Applications

  • Scientific Field : Dermatology and Cosmetology .
  • Summary of Application : 4’-Hydroxyflavanone is used in various anti-wrinkle cosmetics and skin care products to treat psoriasis, melanogenesis, and photo-aging .
  • Methods of Application : While the exact methods of application can vary depending on the specific product, it is generally applied topically as an ingredient in creams, lotions, or serums .

Clinical Research Applications

  • Scientific Field : Biomedical Research .
  • Summary of Application : 4’-Hydroxyflavanone is an inhibitor of SREBP, transcription factors that control the expression of a range of enzymes that regulate lipid homeostasis .
  • Methods of Application : This compound is typically used in a laboratory setting, often in cell culture or animal models, to study its effects on lipid homeostasis .
  • Results or Outcomes : Research suggests that 4’-hydroxyflavanones have potential pharmaceutical applications against fatty liver disease, hepatic steatosis, and dyslipidemia .

Antioxidant Activity

  • Scientific Field : Biochemistry .
  • Summary of Application : 4’-Hydroxyflavanone has been studied for its antioxidant activity .
  • Methods of Application : This typically involves in vitro assays to measure the ability of the compound to neutralize free radicals .
  • Results or Outcomes : According to computational and cyclic voltammetry results, 6-hydroxyflavanone was predicted to have higher antioxidant activity compared to other compounds .

Natural Dyes

  • Scientific Field : Textile Industry .
  • Summary of Application : 4’-Hydroxyflavanone, with its orange-like color, has been used in natural dyes for cotton fabrics .
  • Methods of Application : The compound is typically applied to the fabric in a dye bath .
  • Results or Outcomes : The resulting dyed fabric can vary in color depending on the concentration of the 4’-Hydroxyflavanone and the specific fabric used .

Anticancer Agent

  • Scientific Field : Oncology .
  • Summary of Application : Flavonoids, including 4’-Hydroxyflavanone, have been used extensively as anticancer agents .
  • Methods of Application : This typically involves in vitro assays or animal models to study the effects of the compound on cancer cells .
  • Results or Outcomes : While results can vary, some studies have shown that flavonoids can inhibit the growth of cancer cells .

Antihypertensive Agents

  • Scientific Field : Cardiology .
  • Summary of Application : Extracts that were rich in flavonoids, including 4’-Hydroxyflavanone, have been demonstrated to be ACE inhibitors in vitro, therefore acting as effective antihypertensive agents .
  • Methods of Application : This typically involves in vitro assays to measure the ability of the compound to inhibit ACE .
  • Results or Outcomes : According to some studies, flavonoid-rich extracts can effectively lower blood pressure .

Safety And Hazards

4’-Hydroxyflavanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Hydroxyflavanones, including 4’-Hydroxyflavanone, exhibit various medicinal activities. It is intriguing to delve deeper into their chemical structures, electronic transitions, or interactions with some biomolecules to better understand their effects . Various reports suggest that hydroxyflavanone possesses antioxidant, anticancer, anti-inflammatory, and antimutagenic properties . Therefore, it is being investigated as a treatment for various diseases, especially cancer .

properties

IUPAC Name

2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHVIYHWWQYJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022487
Record name 4'-Hydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxyflavanone

CAS RN

6515-37-3
Record name 4′-Hydroxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6515-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavanone, 4'-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxyflavanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYFLAVANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K6L8O868Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
849
Citations
S Miyata, J Inoue, M Shimizu, R Sato - FEBS letters, 2012 - Elsevier
… Here we show that 4′-hydroxyflavanone (4′-HF) impairs the fatty acid synthase promoter activity and reduces the activation of SREBPs and their target gene expression in human …
Number of citations: 16 www.sciencedirect.com
A Białońska, Z Ciunik, E Kostrzewa-Susłow… - … Section E: Structure …, 2007 - scripts.iucr.org
… 213, 85-86.] ) has described the fully ordered crystal structure of 4′-hydroxyflavanone [… Crystals of 4′-hydroxyflavanone were grown from a hexane–acetone (10:1) solution of (I) […
Number of citations: 7 scripts.iucr.org
JR Mikell, W Herath, IA Khan - Chemical and Pharmaceutical Bulletin, 2011 - jstage.jst.go.jp
… in previous experiments preventing complete structure elucidation as well as to obtain transformed products with enhanced biological properties, we subjected 4-hydroxyflavanone to …
Number of citations: 10 www.jstage.jst.go.jp
CH Kwon, SH Jung - Bulletin of the Korean Chemical Society, 2011 - researchgate.net
… of 4'-hydroxyflavanone from … 4'-hydroxyflavanone in acetate and borate buffer that contained 10% methanol with pH 3.4 and 9.2, respectively. The concentration of 4'-hydroxyflavanone …
Number of citations: 6 www.researchgate.net
AR Ibrahim, YJ Abul-Hajj - Journal of natural products, 1990 - ACS Publications
… Ten metabolites of flavanone were isolated and identified as 4'-hydroxyflavanone [3], 3',4'-… Production of 4'-hydroxyflavanone, 3',4'-dihydroxyflavanone, and 2',4-dihydroxy…
Number of citations: 65 pubs.acs.org
JR Mikell, IA Khan - Chemical and Pharmaceutical Bulletin, 2012 - jstage.jst.go.jp
… Mortierella zonata (ATCC 13309) also transformed 1 to metabolites 2 and 3 as well as 4′-hydroxyflavanone 7-sulfate (7), flavan-4-cis-ol 7-sulfate (8), 2′,4′-dihydroxychalcone (9), 7,…
Number of citations: 21 www.jstage.jst.go.jp
KH Lu, PN Chen, KH Lue, MT Lai, MS Lin… - Nutrition and …, 2014 - Taylor & Francis
Flavanones demonstrate a propensity to antiproliferation and induce apoptosis of malignant cells. Among the 4 flavanones under study, 2′-hydroxyflavanone exhibited the greatest …
Number of citations: 22 www.tandfonline.com
C Acuña-Rougier, R Mera-Adasme, C Jullian… - Journal of Inclusion …, 2010 - Springer
The complexes formed by (±)-4′-hydroxyflavanone (OHFL) and heptakis-(2,6-O-dimethyl)-β-cyclodextrin (DM-β-CD) were obtained using the racemic mixture of OHFL. These …
Number of citations: 4 link.springer.com
C Acuña-Rougier, C Jullian, C Olea-Azar - Journal of Inclusion …, 2012 - Springer
Complexes formed by (±)-4′-hydroxyflavanone (OHFL) and the cyclodextrins β-cyclodextrin and (2-hydroxypropyl)-β-CD were obtained using the racemic mixture of the OHFL. These …
Number of citations: 7 link.springer.com
T Uno, Y Obe, C Ogura, T Goto… - … & drug disposition, 2013 - Wiley Online Library
… the metabolite produced from 4′-hydroxyflavanone by CYP2A6.1 … 4′-hydroxyflavanone. This is the first report to clarify the effect of an amino acid substitution on 4′-hydroxyflavanone …
Number of citations: 14 onlinelibrary.wiley.com

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